7-fluorobenzo[d]oxazol-2(3H)-one
Overview
Description
7-Fluorobenzo[d]oxazol-2(3H)-one is a heterocyclic compound that features a benzoxazole core substituted with a fluorine atom at the 7th position
Mechanism of Action
Target of Action
Similar compounds such as benzo[d]thiazole derivatives have been found to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that responds to external factors such as nutrient availability and defense mechanisms .
Mode of Action
Related compounds have shown promising quorum-sensing inhibitory activities . They bind to the active site of the quorum sensing system in bacteria, thereby inhibiting their communication and coordination .
Biochemical Pathways
Similar compounds have been shown to affect quorum sensing pathways in bacteria . These pathways are crucial for bacterial behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
Related compounds have shown to inhibit the growth of bacteria and moderate anti-biofilm formation .
Action Environment
It is known that environmental factors can influence the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluorobenzo[d]oxazol-2(3H)-one typically involves the cyclization of 2-aminophenol derivatives with appropriate fluorinated reagents. One common method includes the reaction of 2-aminophenol with fluorinated carboxylic acids or their derivatives under acidic or basic conditions to form the benzoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions: 7-Fluorobenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
7-Fluorobenzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 7-Fluorobenzo[d]thiazole-2-thiol
- 4-Fluorobenzo[d]oxazole-2(3H)-thione
- 7-Fluorobenzo[d]oxazol-2-ylmethanamine
Uniqueness: 7-Fluorobenzo[d]oxazol-2(3H)-one is unique due to its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
7-fluoro-3H-1,3-benzoxazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWRMLDDKQDGEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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